molecular formula C10H9BrF4O B14058546 1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B14058546
M. Wt: 301.07 g/mol
InChI Key: DPTFTSWOZWCIKW-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzene, featuring a bromopropyl group, a fluorine atom, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-(trifluoromethoxy)benzene and 1,3-dibromopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

    Substitution Reaction: The bromopropyl group is introduced to the benzene ring through a nucleophilic substitution reaction, where the bromine atom in 1,3-dibromopropane is replaced by the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functional groups being introduced or modified.

Scientific Research Applications

1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as a reactive site for further chemical modifications, while the fluorine and trifluoromethoxy groups can influence the compound’s electronic properties and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-(3-Bromopropyl)-1-fluoro-4-(trifluoromethoxy)benzene: Similar but with different positions of the fluorine and trifluoromethoxy groups.

    1-Bromo-3-phenylpropane: Lacks the fluorine and trifluoromethoxy groups, making it less reactive in certain contexts.

Uniqueness

1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the combination of its bromopropyl, fluorine, and trifluoromethoxy groups. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H9BrF4O

Molecular Weight

301.07 g/mol

IUPAC Name

1-(3-bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrF4O/c11-5-1-2-7-3-4-8(6-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

DPTFTSWOZWCIKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CCCBr

Origin of Product

United States

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